molecular formula C22H33NO2 B1205580 Veatchine

Veatchine

Cat. No. B1205580
M. Wt: 343.5 g/mol
InChI Key: MGAZMNWJFPAAIU-FEDPRYSUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Veatchine is a kaurane diterpenoid.

Scientific Research Applications

Crystal Structure and Stability

  • Veatchine, a C20-diterpenoid alkaloid, has been studied for its crystal structure, revealing the coexistence of molecules differing in configuration at one of seven asymmetric carbon atoms. This finding, derived from x-ray crystal structure determination, highlights the stability of both epimeric forms in veatchine and explains the doubling of certain peaks in magnetic resonance spectra of this and related alkaloids (De Camp & Pelletier, 1977).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • NMR spectroscopy has been utilized to analyze veatchine. Studies have focused on the NMR spectra of veatchine and related diterpene alkaloids, providing insights into the conformation of ring structures and the influence of different functional groups (Pelletier & Oeltmann, 1968).

Chemical Behavior and Reactions

  • Research has investigated the mechanism of the garryfoline–cuauchichicine rearrangement, using veatchine as a reference. This study has provided insights into the stability and reactivity of veatchine under various conditions (Barnes & Macmillan, 1967).

Identification in Plant Species

  • Veatchine has been identified and characterized in various plant species, such as Aconitum carmichaeli. Techniques like rapid-resolution liquid chromatography coupled with time-of-flight mass spectrometry have been used to differentiate and analyze veatchine among other diterpenoid alkaloids (Hu et al., 2009).

Differentiation and Analysis of Isomers

  • Electrospray ionization tandem mass spectrometry has been employed to differentiate isomers of aconite alkaloids, including veatchine. This research has contributed to the understanding of the fragmentation mechanisms and pathways of veatchine-type alkaloids (Li et al., 2006).

properties

Product Name

Veatchine

Molecular Formula

C22H33NO2

Molecular Weight

343.5 g/mol

IUPAC Name

(1S,7S,12R)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-ol

InChI

InChI=1S/C22H33NO2/c1-14-15-4-5-17-21(12-15,18(14)24)9-6-16-20(2)7-3-8-22(16,17)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15?,16?,17?,18-,19?,20-,21?,22-/m0/s1

InChI Key

MGAZMNWJFPAAIU-FEDPRYSUSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]3(C1CCC45C3CCC(C4)C(=C)[C@@H]5O)C6N(C2)CCO6

Canonical SMILES

CC12CCCC3(C1CCC45C3CCC(C4)C(=C)C5O)C6N(C2)CCO6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Veatchine
Reactant of Route 2
Veatchine
Reactant of Route 3
Veatchine
Reactant of Route 4
Veatchine
Reactant of Route 5
Veatchine
Reactant of Route 6
Veatchine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.